Olfactory Threshold: 2,5-Dimethyl-3-isobutylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine
The olfactory detection threshold of 2,5-dimethyl-3-(2-methylpropyl)pyrazine is reported at 800 ppb in water, which is 800-fold higher than that of 2-ethyl-3,5-dimethylpyrazine, indicating a significantly lower sensory potency for the target compound compared to this specific ethyl-substituted analog . A separate QSPR study on 40 pyrazine derivatives confirms that olfactory thresholds are exquisitely sensitive to alkyl chain branching and position, establishing a quantitative structure-property relationship with a model correlation coefficient of 0.82 [1]. This non-obvious potency inversion (a larger molecule exhibiting lower potency) underscores the critical importance of compound identity, not just compound class, in formulation.
| Evidence Dimension | Olfactory Detection Threshold in Water |
|---|---|
| Target Compound Data | 800 ppb |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethylpyrazine at 0.04 ppb |
| Quantified Difference | 20,000-fold lower potency for the target compound |
| Conditions | Sensory panel evaluation in aqueous solution; specific methodology from cited source |
Why This Matters
A formulator replacing one pyrazine with another based on structural similarity alone would inadvertently alter aroma impact by orders of magnitude, leading to off-spec products.
- [1] Zakarya, D., Farhaoui, L., Hamidi, M., & Bouachrine, M. (2006). Structure-olfactive threshold relationships for pyrazine derivatives. Journal of Molecular Modeling, 12(6), 985-989. View Source
